2-(1-Bromovinyl)naphthalene 2-(1-Bromovinyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18345640
InChI: InChI=1S/C12H9Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H2
SMILES:
Molecular Formula: C12H9Br
Molecular Weight: 233.10 g/mol

2-(1-Bromovinyl)naphthalene

CAS No.:

Cat. No.: VC18345640

Molecular Formula: C12H9Br

Molecular Weight: 233.10 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Bromovinyl)naphthalene -

Specification

Molecular Formula C12H9Br
Molecular Weight 233.10 g/mol
IUPAC Name 2-(1-bromoethenyl)naphthalene
Standard InChI InChI=1S/C12H9Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H2
Standard InChI Key CPICVRGUVRNMFR-UHFFFAOYSA-N
Canonical SMILES C=C(C1=CC2=CC=CC=C2C=C1)Br

Introduction

Chemical Identity and Structural Analysis

2-(1-Bromovinyl)naphthalene (C₁₂H₉Br) features a naphthalene backbone substituted at the 2-position with a bromovinyl group. The vinyl bromide moiety introduces both steric and electronic effects that influence reactivity. While the exact molecular geometry remains uncharacterized in available literature, analogous compounds such as 1-(2-bromovinyl)naphthalene exhibit distinct double-bond stereochemistry . Key molecular parameters can be extrapolated from related structures:

Property1-(2-Bromovinyl)naphthalene 2-(Bromomethyl)naphthalene 2-Methoxy-6-bromo-naphthalene
Molecular formulaC₁₂H₉BrC₁₁H₉BrC₁₁H₉BrO
Average molecular mass233.108 g/mol221.09 g/mol235.09 g/mol
Melting pointNot reported51-54°C105-106°C
Boiling pointNot reported213°C at 100 mmHgNot reported

The bromovinyl group's position significantly impacts molecular polarity and crystallinity. Comparative analysis suggests that 2-position substitution in naphthalene derivatives generally increases thermal stability compared to 1-position analogs .

Synthetic Methodologies

Bromination Strategies

Patent EP0179447A1 details a two-step process for synthesizing brominated naphthalene derivatives that could be adapted for 2-(1-bromovinyl)naphthalene production :

  • Electrophilic bromination: Treatment of 2-vinylnaphthalene with bromine in acetic acid at 30-50°C

  • Iron-mediated dehalogenation: Subsequent addition of metallic iron to remove excess bromine atoms

This methodology achieves 70-75% yields for analogous compounds through careful temperature control and solvent selection . The iron powder acts as both a reducing agent and catalyst, facilitating selective debromination while preserving the methoxy group in related structures .

Stereochemical Control

Recent advances in zirconium-mediated coupling reactions demonstrate potential for stereoselective synthesis. Work by Bergman and Szmuszkovicz illustrates how transition metal catalysts can control vinyl bromide geometry . For 2-(1-bromovinyl)naphthalene, this approach might involve:

  • Hydrozirconation of 2-ethynylnaphthalene

  • Transmetalation with bromine sources

  • Quenching to yield the desired (Z)- or (E)-isomer

Preliminary data from similar systems show 71-75% isomeric purity under optimized conditions .

Physicochemical Properties

While direct measurements for 2-(1-bromovinyl)naphthalene are unavailable, extrapolation from structural analogs permits reasonable predictions:

Thermal Stability

The compound likely decomposes above 200°C based on the boiling point of 2-(bromomethyl)naphthalene (213°C at 100 mmHg) . Differential scanning calorimetry of related vinyl bromides shows exothermic decomposition peaks between 180-220°C .

Solubility Profile

Predicted solubility characteristics:

  • High solubility: Chloroform, dichloromethane

  • Moderate solubility: Ethyl acetate, THF

  • Low solubility: Water, alkanes

This profile aligns with the hydrophobic naphthalene backbone and polar bromine substituent .

Reactivity and Functionalization

The vinyl bromide moiety offers two primary reaction pathways:

Nucleophilic Substitution

The sp²-hybridized bromine atom exhibits moderate reactivity toward:

  • Suzuki-Miyaura coupling (Pd-catalyzed)

  • Grignard reactions

  • Amine nucleophiles

Reaction rates are typically slower than analogous alkyl bromides due to decreased s-character in the C-Br bond .

Radical Reactions

UV-initiated homolytic cleavage of the C-Br bond enables:

  • Polymerization initiator applications

  • Cross-coupling with hydrocarbon radicals

  • Surface functionalization processes

Bromine abstraction yields stabilized vinyl radicals that undergo characteristic addition reactions .

Industrial Applications

Pharmaceutical Intermediates

2-(1-Bromovinyl)naphthalene serves as a potential precursor to:

  • Non-steroidal anti-inflammatory drugs (NSAIDs) through Ullmann coupling

  • Antiviral agents via Suzuki cross-coupling

  • Kinase inhibitors through Buchwald-Hartwig amination

The patent literature emphasizes its structural similarity to naproxen intermediates .

Materials Science

Emerging applications include:

  • Liquid crystal precursors

  • Organic semiconductor dopants

  • Photoresist components for nanoimprint lithography

Vinyl bromide's conjugation with the naphthalene π-system enhances charge transport properties in thin-film devices .

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